molecular formula C24H37N3O B6121946 1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

Cat. No. B6121946
M. Wt: 383.6 g/mol
InChI Key: TVPUEFXLLAXUTN-UHFFFAOYSA-N
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Description

1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as CPP, is a synthetic compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is complex and not fully understood. It is thought to act as a noncompetitive antagonist at the NMDA receptor, blocking the binding of glutamate and preventing the activation of the receptor. It may also have effects on other receptors in the brain, including the nicotinic acetylcholine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium homeostasis, and the inhibition of cell death. It has also been shown to have potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is its ability to selectively bind to specific receptors in the brain, making it a valuable tool for studying the mechanisms of action of these receptors. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are a number of potential future directions for research on 1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, including the development of new synthetic methods for producing the compound, the investigation of its potential therapeutic effects in neurological disorders, and the exploration of its interactions with other receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine and its effects on various physiological processes.

Synthesis Methods

1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can be synthesized through a multistep process that involves the reaction of piperazine with 2-methylphenylpiperazine, followed by the introduction of a cycloheptylcarbonyl group. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1-[1-(cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to bind to a variety of receptors in the brain, including the NMDA receptor, the nicotinic acetylcholine receptor, and the serotonin receptor. This makes it a valuable tool for studying the mechanisms of action of these receptors, as well as their role in various physiological processes.

properties

IUPAC Name

cycloheptyl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O/c1-20-9-6-7-13-23(20)26-17-15-25(16-18-26)22-12-8-14-27(19-22)24(28)21-10-4-2-3-5-11-21/h6-7,9,13,21-22H,2-5,8,10-12,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUEFXLLAXUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Cycloheptylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine

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